6-O-Benzoylphlorigidoside B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-Benzoylphlorigidoside B is a natural iridoid compound isolated from the herbs of Callicarpa formosana. It is known for its complex structure, which includes multiple functional groups such as acetoxy, benzoyloxy, and glucopyranosyloxy moieties. The molecular formula of this compound is C26H32O14, and it has a molecular weight of 568.5 g/mol.
Wissenschaftliche Forschungsanwendungen
6-O-Benzoylphlorigidoside B has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.
Wirkmechanismus
Target of Action
6-O-Benzoylphlorigidoside B is a type of iridoid, a class of monoterpenoids that are prevalent in the plant kingdom and have diverse biological activities
Mode of Action
The mode of action of this compound is currently unknown due to the lack of scientific studies on this specific compound . Iridoids, in general, are known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. The exact mechanism by which this compound interacts with its targets and the resulting changes remains to be elucidated.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Benzoylphlorigidoside B typically involves multiple steps, starting from simpler iridoid precursors. The key steps include:
Acetylation: Introduction of the acetoxy group.
Benzoylation: Addition of the benzoyloxy group.
Glycosylation: Attachment of the glucopyranosyloxy moiety.
Each of these steps requires specific reagents and conditions. For example, acetylation can be achieved using acetic anhydride in the presence of a base like pyridine. Benzoylation often involves benzoyl chloride and a base such as triethylamine. Glycosylation can be performed using a glycosyl donor and a promoter like silver triflate.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as Callicarpa formosana, followed by purification processes like chromatography. Alternatively, large-scale synthesis can be optimized by developing efficient synthetic routes that minimize steps and maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-O-Benzoylphlorigidoside B can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions depend on the specific substitution, but common reagents include alkyl halides and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-O-Benzoylphlorigidoside A: Another iridoid with a similar structure but different functional groups.
Phlorigidoside B: Lacks the benzoyl group present in 6-O-Benzoylphlorigidoside B.
Uniqueness
This compound is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties. The presence of the benzoyloxy group, in particular, differentiates it from other similar compounds and may enhance its biological activity.
Eigenschaften
IUPAC Name |
methyl (1S,4aR,5R,7S,7aS)-7-acetyloxy-5-benzoyloxy-4a-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O14/c1-12(28)40-25(2)9-16(38-21(32)13-7-5-4-6-8-13)26(34)14(22(33)35-3)11-36-24(20(25)26)39-23-19(31)18(30)17(29)15(10-27)37-23/h4-8,11,15-20,23-24,27,29-31,34H,9-10H2,1-3H3/t15-,16-,17-,18+,19-,20-,23+,24+,25+,26-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESOZWLCVNXHPJ-IXBILFTQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC(=O)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.